Imidapril - 89371-37-9

Imidapril

Catalog Number: EVT-334279
CAS Number: 89371-37-9
Molecular Formula: C20H27N3O6
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Imidapril is a member of the class of imidazolidines that is (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid in which the hydrogen of the imidazolidine nitrogen has been substituted by (1S)-1-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}ethyl group. It is the prodrug for imidaprilat, an ACE inhibitor used for the treatment of chronic heart failure. It has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and a prodrug. It is a dipeptide, a member of imidazolidines, a dicarboxylic acid monoester, a secondary amino compound, an ethyl ester and a N-acylurea.
Imidapril has been investigated for the treatment of Kidney, Polycystic, Autosomal Dominant.
Imidapril is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, imidapril is converted by hydrolysis in the liver into its active form imidaprilat. Imidaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Imidaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.

Imidaprilat

  • Compound Description: Imidaprilat is the active metabolite of Imidapril, a long-acting angiotensin-converting enzyme (ACE) inhibitor. It is formed in the liver through the rapid hydrolysis of Imidapril. Imidaprilat exhibits potent ACE inhibitory activity, similar to enalaprilat [, ] and approximately twice as potent as captopril []. This activity contributes to its antihypertensive effects, as it effectively reduces blood pressure by inhibiting the conversion of angiotensin I to angiotensin II [, , ]. Additionally, Imidaprilat demonstrates a favorable pharmacokinetic profile, achieving maximum plasma concentrations after 5–6 hours, with an elimination half-life of 10–19 hours [].

Enalapril

    Enalaprilat

    • Relevance: Enalaprilat is relevant to Imidapril research as it allows for a direct comparison of the active moieties of the two prodrugs, Imidapril and Enalapril. This comparison helps delineate differences in potency, pharmacokinetics, and potential for causing side effects, such as cough, between these two ACE inhibitors [, ].

    Captopril

    • Relevance: Captopril serves as an important comparator to Imidapril, as it highlights the evolution and advancements in ACE inhibitor development. While both drugs target ACE, Imidapril, a second-generation ACE inhibitor, demonstrates a longer duration of action and potentially fewer side effects, such as cough, compared to Captopril [, ].

    Quinapril

    • Relevance: Quinapril is included in studies comparing the efficacy of different ACE inhibitors in various cardiovascular models []. These comparative studies often evaluate parameters like blood pressure reduction, cardiac hypertrophy, and impact on the renin-angiotensin-aldosterone system.

    Irbesartan

    • Relevance: Imidapril is often compared with Irbesartan in preclinical studies investigating their effects on cardiovascular remodeling, particularly in models of hypertension [, , , ]. These studies aim to compare the efficacy of different RAAS-modulating agents in preventing or reversing pathological changes associated with hypertension, such as cardiac and vascular remodeling.

    Losartan

    • Relevance: Losartan is included in studies alongside Imidapril to investigate the differential effects and mechanisms of ACE inhibitors and ARBs [, , ]. These comparisons help elucidate the specific advantages and disadvantages of each drug class in the context of particular cardiovascular pathologies. For instance, some studies suggest that ACE inhibitors like Imidapril might have a greater impact on matrix metalloproteinases involved in cardiovascular remodeling compared to ARBs like Losartan [].

    Fosinopril

    • Relevance: Comparisons between Imidapril and Fosinopril often center around their effectiveness in lowering blood pressure and their respective incidence of side effects, particularly cough []. This comparative data is valuable for clinicians when choosing the most appropriate ACE inhibitor for individual patients based on their specific needs and potential risk factors.

    Amlodipine

    • Relevance: Amlodipine serves as an active control in clinical trials assessing the cough-inducing potential of Imidapril []. By comparing the incidence of cough between patients receiving Imidapril and those on Amlodipine, researchers can determine whether Imidapril's effect on cough is directly related to its ACE inhibitory activity or other factors.

    NG-nitro-L-arginine methyl ester (L-NAME)

    • Relevance: L-NAME is used in conjunction with Imidapril in studies to delineate the role of nitric oxide in Imidapril's therapeutic effects, particularly its impact on blood pressure regulation and potential protective effects in cardiovascular diseases [, , ].

    Diprotin-A

    • Relevance: Diprotin-A is utilized in research to explore the involvement of the CD26/DPP IV pathway in the antiangiogenic effects of Imidapril, particularly in the context of choroidal neovascularization []. By inhibiting DPP IV with Diprotin-A, researchers can assess the contribution of this pathway to Imidapril's effects on blood vessel formation.
    Overview

    Imidapril is a pharmaceutical compound primarily used as an antihypertensive agent. It belongs to the class of drugs known as angiotensin-converting enzyme (ACE) inhibitors, which are essential in managing hypertension and heart failure. The compound works by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure and alleviating strain on the cardiovascular system.

    Source

    Imidapril is synthesized through various chemical processes, with patents detailing its preparation methods and formulations. The primary source of information regarding its synthesis and properties comes from scientific literature and patent filings that describe both traditional and novel synthesis techniques.

    Classification

    Imidapril is classified as an ACE inhibitor, specifically a prodrug that is converted into its active form, imidaprilat, in the body. It is categorized under the International Nonproprietary Names (INN) system and is recognized for its effectiveness in treating conditions related to high blood pressure.

    Synthesis Analysis

    Methods

    The synthesis of Imidapril Hydrochloride involves several steps, with various methods reported in the literature. One notable method includes the reaction of esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate in the presence of bases such as sodium hydride or potassium tert-butoxide. This process results in a high yield of over 82% for the final product .

    Another innovative approach involves hydrolysis using concentrated sulfuric acid in 1,4-dioxane, which has been shown to produce a more stable form of Imidapril Hydrochloride compared to traditional methods using dry hydrochloric acid .

    Technical Details

    The synthesis typically requires precise control of reaction conditions, including temperature and solvent choice. For example, recrystallization processes often utilize solvents like ethyl acetate or methanol to purify the compound effectively .

    Molecular Structure Analysis

    Structure

    Imidapril has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C20_{20}H28_{28}N2_{2}O5_{5}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

    Data

    The structural elucidation of Imidapril can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography. These methods provide insight into the compound's purity and structural integrity .

    Chemical Reactions Analysis

    Reactions

    Imidapril undergoes several chemical reactions during its synthesis. Key reactions include:

    • Peptide Coupling: The formation of amide bonds between amino acids or their derivatives.
    • Deprotection Reactions: Removal of protecting groups via catalytic hydrogenation or hydrolysis.

    These reactions are crucial for achieving the desired molecular structure and ensuring high purity levels in the final product .

    Technical Details

    The reaction conditions must be optimized to minimize side reactions and maximize yield. For instance, using specific bases can enhance reaction efficiency during coupling stages .

    Mechanism of Action

    Process

    Imidapril acts primarily by inhibiting the activity of angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I into angiotensin II. By blocking this conversion, Imidapril leads to vasodilation and reduced secretion of aldosterone, ultimately lowering blood pressure.

    Data

    Clinical studies have demonstrated that Imidapril effectively reduces systolic and diastolic blood pressure in hypertensive patients. Its pharmacokinetic profile indicates a relatively long half-life, allowing for once-daily dosing .

    Physical and Chemical Properties Analysis

    Physical Properties

    Imidapril Hydrochloride appears as a white crystalline powder with good solubility in water and organic solvents like methanol and ethanol. Its melting point typically ranges around 150-155°C.

    Chemical Properties

    The compound exhibits stability under standard storage conditions but may degrade under extreme pH or temperature conditions. Analytical methods such as HPLC are employed to assess its stability over time .

    Applications

    Scientific Uses

    Imidapril is primarily used in clinical settings for managing hypertension and heart failure. Its role as an ACE inhibitor makes it valuable in treating various cardiovascular diseases. Additionally, ongoing research explores its potential applications in other medical fields due to its pharmacological properties.

    Properties

    CAS Number

    89371-37-9

    Product Name

    Imidapril

    IUPAC Name

    (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid

    Molecular Formula

    C20H27N3O6

    Molecular Weight

    405.4 g/mol

    InChI

    InChI=1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26)/t13-,15-,16-/m0/s1

    InChI Key

    KLZWOWYOHUKJIG-BPUTZDHNSA-N

    SMILES

    CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O

    Synonyms

    1-methyl-3-(2-(N-(1-ethoxycarbonyl-3-phenylpropyl)amino)propionyl)-2-oxoimidazolidine-4-carboxylic acid
    4-imidazolidinecarboxylic acid, 3-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1-methyl-2-oxo-, monohydrochloride, (4S-(3(R*(R*)),4R*))-
    imidapril
    imidapril HCl
    imidapril hydrochloride
    TA 6366
    TA-6366
    Tanatril

    Canonical SMILES

    CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O

    Isomeric SMILES

    CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.